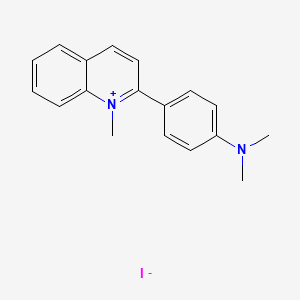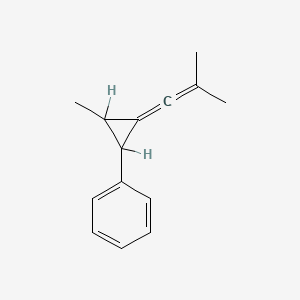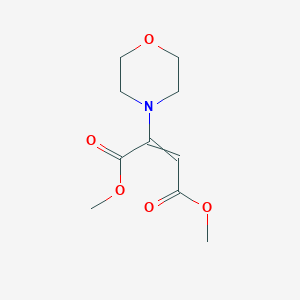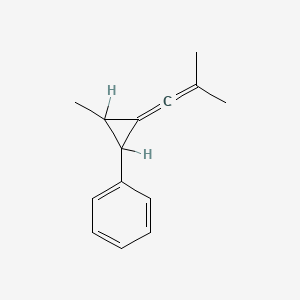
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide: is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a propynyl group at the 10th position and two oxygen atoms at the 5th position, forming a dioxide structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide typically involves the reaction of phenothiazine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom at the 10th position with the propynyl group, followed by oxidation to form the dioxide structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the dioxide structure back to the parent phenothiazine compound.
Substitution: The propynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of various oxidized phenothiazine derivatives.
Reduction: Formation of the parent phenothiazine compound.
Substitution: Formation of substituted phenothiazine derivatives with different functional groups.
科学的研究の応用
Chemistry: 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to interact with various enzymes and receptors, making it a subject of interest in biochemical studies.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This compound is investigated for its potential therapeutic applications in treating neurological disorders and other medical conditions.
Industry: In the chemical industry, this compound is used as a stabilizer and additive in various industrial processes. Its chemical stability and reactivity make it suitable for use in polymer production and other industrial applications.
作用機序
The mechanism of action of 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The propynyl group and dioxide structure allow it to form specific interactions with these targets, leading to various biochemical effects. The compound can modulate enzyme activity, receptor binding, and other molecular pathways, resulting in its observed effects.
類似化合物との比較
- 10H-Phenothiazine, 10-(2-propenyl)-, 5,5-dioxide
- 10H-Phenothiazine, 10-(2-propyl)-, 5,5-dioxide
Comparison: Compared to similar compounds, 10H-Phenothiazine, 10-(2-propynyl)-, 5,5-dioxide is unique due to the presence of the propynyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
25206-53-5 |
|---|---|
分子式 |
C15H11NO2S |
分子量 |
269.3 g/mol |
IUPAC名 |
10-prop-2-ynylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C15H11NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h1,3-10H,11H2 |
InChIキー |
WWJFUCNCEQWKAF-UHFFFAOYSA-N |
正規SMILES |
C#CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
![7-(Propan-2-ylidene)-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14688583.png)

![5-Chloro-7-methyltetrazolo[1,5-a]pyrimidine](/img/structure/B14688594.png)

![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

